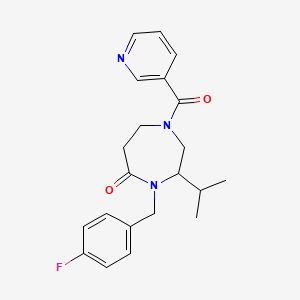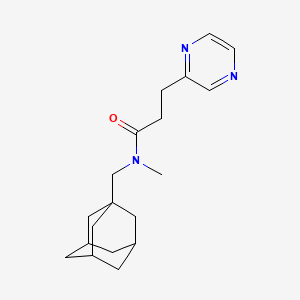
N-(1-adamantylmethyl)-N-methyl-3-pyrazin-2-ylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-adamantylmethyl)-N-methyl-3-pyrazin-2-ylpropanamide, also known as A-366, is a small molecule inhibitor that targets the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal domain (BET) family of proteins, which are involved in the regulation of gene expression through their interaction with acetylated histones. A-366 has shown promising results in pre-clinical studies as a potential therapeutic agent for cancer and other diseases.
Wirkmechanismus
N-(1-adamantylmethyl)-N-methyl-3-pyrazin-2-ylpropanamide targets the bromodomain of BRD4, which is essential for its function in gene regulation. By inhibiting BRD4, this compound disrupts the expression of genes involved in cell growth and survival, leading to the inhibition of tumor growth. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound has also been shown to be selective for BRD4, with minimal off-target effects. In pre-clinical studies, this compound has been well-tolerated and has shown minimal toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-adamantylmethyl)-N-methyl-3-pyrazin-2-ylpropanamide has several advantages as a research tool, including its potency, selectivity, and favorable pharmacokinetic profile. This compound has also been shown to be effective in pre-clinical models of cancer, making it a promising therapeutic agent. However, this compound has some limitations, including its cost and availability. This compound is a relatively new compound, and its long-term safety and efficacy have not yet been established.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-adamantylmethyl)-N-methyl-3-pyrazin-2-ylpropanamide. One area of interest is the development of combination therapies that include this compound, such as combining this compound with other anti-cancer therapies to enhance their efficacy. Another area of interest is the investigation of the role of BRD4 in other diseases, such as inflammation and autoimmune disorders. Finally, there is a need for further research on the long-term safety and efficacy of this compound in clinical trials.
Synthesemethoden
The synthesis of N-(1-adamantylmethyl)-N-methyl-3-pyrazin-2-ylpropanamide involves several steps, including the reaction of 1-adamantylmethylamine with 2-bromoacetophenone to form an intermediate, which is then reacted with methyl hydrazinecarboxylate to yield the final product. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(1-adamantylmethyl)-N-methyl-3-pyrazin-2-ylpropanamide has been extensively studied in pre-clinical models of cancer, where it has shown potent anti-tumor activity. This compound has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. This compound has also been shown to sensitize cancer cells to other anti-cancer therapies, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-(1-adamantylmethyl)-N-methyl-3-pyrazin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-22(18(23)3-2-17-12-20-4-5-21-17)13-19-9-14-6-15(10-19)8-16(7-14)11-19/h4-5,12,14-16H,2-3,6-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAONMCQZRZOKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC12CC3CC(C1)CC(C3)C2)C(=O)CCC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5432851.png)
![1'-(4-chlorobenzoyl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5432859.png)
![(3aS*,6aR*)-5-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5432875.png)
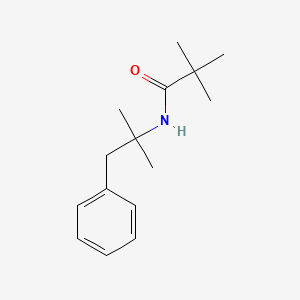
![3-{2-[(1-ethylcyclopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5432889.png)
![2-[(3-methylbenzoyl)amino]-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5432896.png)
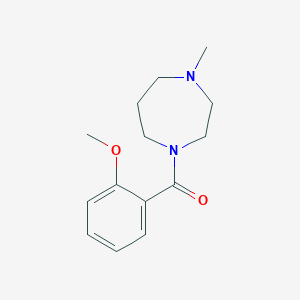
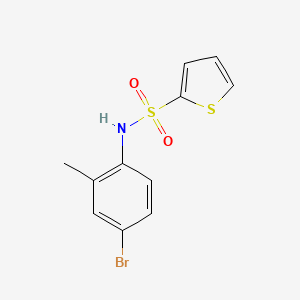
![2-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]ethanol](/img/structure/B5432942.png)

![(4aS*,8aR*)-1-[3-(methylthio)propyl]-6-(morpholin-4-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5432948.png)
![2-(3-methyl-4-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-pyrazol-1-yl)ethanol](/img/structure/B5432951.png)
![(1,3-dimethylbutyl)({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)amine](/img/structure/B5432959.png)
